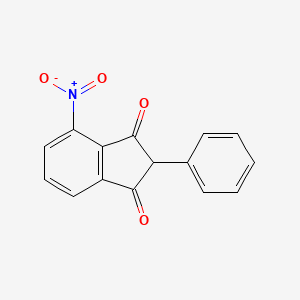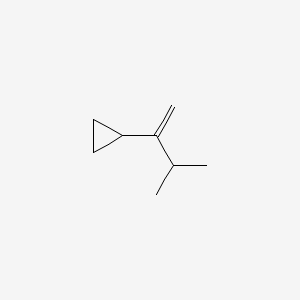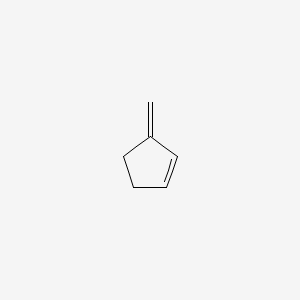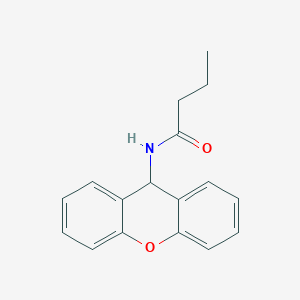
11-(Perfluoropentyl)undecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(Perfluoropentyl)undecanoic acid is a fluorinated carboxylic acid with a long carbon chain. This compound is part of the perfluoroalkyl substances (PFAS) family, known for their unique properties such as high thermal stability, resistance to degradation, and hydrophobicity. These characteristics make them valuable in various industrial applications, including surfactants, lubricants, and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-(Perfluoropentyl)undecanoic acid typically involves the introduction of a perfluorinated pentyl group to an undecanoic acid backbone. One common method includes the reaction of undecanoic acid with perfluoropentyl iodide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions in an aprotic solvent like dimethylformamide. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. Electrochemical fluorination or direct fluorination using elemental fluorine are common methods. These processes require stringent safety measures due to the highly reactive nature of fluorine gas.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of perfluorinated ketones or aldehydes.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding alcohol.
Substitution: Nucleophilic substitution reactions are common, where the perfluorinated group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products:
Oxidation: Perfluorinated ketones or aldehydes.
Reduction: Perfluorinated alcohols.
Substitution: Various substituted perfluorinated compounds.
Scientific Research Applications
11-(Perfluoropentyl)undecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in emulsion polymerization and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Medicine: Studied for its antimicrobial properties and potential use in antifungal treatments.
Industry: Utilized in the production of non-stick coatings, lubricants, and fire-fighting foams due to its thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 11-(Perfluoropentyl)undecanoic acid is primarily attributed to its ability to disrupt lipid membranes. The perfluorinated chain interacts with lipid bilayers, altering their structure and permeability. This disruption can lead to cell lysis in microbial organisms, making it effective as an antimicrobial agent. Additionally, the compound’s hydrophobic nature allows it to form stable emulsions, which is beneficial in various industrial applications.
Comparison with Similar Compounds
Perfluorooctanoic acid: Another member of the PFAS family, known for its use in non-stick coatings and its environmental persistence.
Perfluorodecanoic acid: Similar in structure but with a shorter carbon chain, used in similar applications but with different physical properties.
Perfluorododecanoic acid: Longer carbon chain, used in high-performance lubricants and coatings.
Uniqueness: 11-(Perfluoropentyl)undecanoic acid stands out due to its specific chain length and the presence of the perfluoropentyl group, which imparts unique properties such as enhanced thermal stability and hydrophobicity. These characteristics make it particularly suitable for applications requiring high-performance materials with resistance to harsh conditions.
Properties
CAS No. |
2803-40-9 |
|---|---|
Molecular Formula |
C16H21F11O2 |
Molecular Weight |
454.32 g/mol |
IUPAC Name |
12,12,13,13,14,14,15,15,16,16,16-undecafluorohexadecanoic acid |
InChI |
InChI=1S/C16H21F11O2/c17-12(18,10-8-6-4-2-1-3-5-7-9-11(28)29)13(19,20)14(21,22)15(23,24)16(25,26)27/h1-10H2,(H,28,29) |
InChI Key |
HYJJRTLQMVTDPN-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


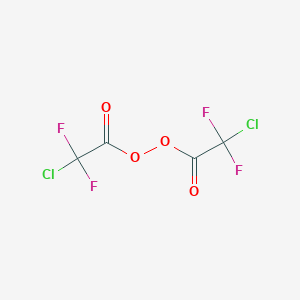
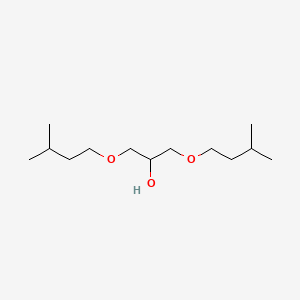
![N-[[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B14743761.png)
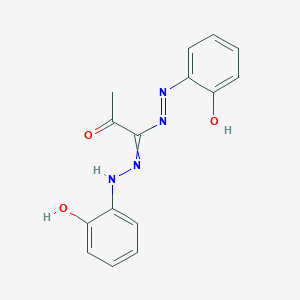

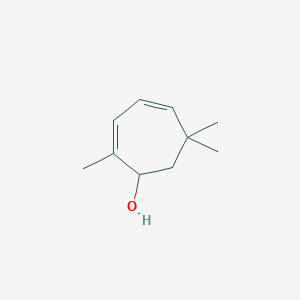
![1H-Pyrrolo[1,2-a]imidazole](/img/structure/B14743785.png)
![7,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14743790.png)
